molecular formula C19H18N4O2S B4121388 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenylacetyl)amino]benzamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenylacetyl)amino]benzamide

Cat. No.: B4121388
M. Wt: 366.4 g/mol
InChI Key: NEVYSLQUOLYSMV-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenylacetyl)amino]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenylacetyl)amino]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides, with suitable reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

    Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by acylation of aniline derivatives with phenylacetyl chloride in the presence of a base like pyridine or triethylamine (TEA).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenylacetyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The benzamide moiety can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, or other oxidizing agents in acidic or basic media.

    Reduction: LiAlH₄, NaBH₄, or other reducing agents in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Electrophiles or nucleophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases, given its structural similarity to known bioactive compounds.

    Industry: As a precursor for the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenylacetyl)amino]benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(phenylacetyl)amino]benzamide: Similar structure with a methyl group instead of an ethyl group.

    N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(acetyl)amino]benzamide: Similar structure with an acetyl group instead of a phenylacetyl group.

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenylacetyl)amino]benzamide is unique due to the specific combination of the ethyl group on the thiadiazole ring and the phenylacetyl group on the benzamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenylacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-2-17-22-23-19(26-17)21-18(25)14-10-6-7-11-15(14)20-16(24)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVYSLQUOLYSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenylacetyl)amino]benzamide
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenylacetyl)amino]benzamide
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenylacetyl)amino]benzamide
Reactant of Route 4
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenylacetyl)amino]benzamide
Reactant of Route 5
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenylacetyl)amino]benzamide
Reactant of Route 6
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenylacetyl)amino]benzamide

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